酸性红1

描述

Acid Red 1, also known as C.I. Acid Red 1, is a synthetic azo dye widely used in various industries. It is characterized by its vibrant red color and is soluble in water, forming a red solution. This compound is slightly soluble in ethanol and insoluble in other organic solvents . Acid Red 1 is commonly used in the textile industry for dyeing fabrics and in the food industry as a colorant .

科学研究应用

Acid Red 1 has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound in studies of azo dye degradation and environmental impact.

Biology: Employed in staining techniques for biological specimens.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

Industry: Widely used in the textile industry for dyeing fabrics and in the food industry as a colorant

作用机制

Azophloxine, also known as Acid Red 1 (AR1), is a member of the synthetic red azo dye family . Azo dyes are organic compounds characterized by their good photo-thermal stability, dissolvability, and easy preparation .

Target of Action

It’s known that azo dyes interact with various biological systems, often used in microscopy for staining purposes .

Mode of Action

Azophloxine’s mode of action is primarily through its optical properties. It exhibits noticeable third-order nonlinearity and good optical power limiting properties . These properties make Azophloxine useful in various applications, including microscopy and nonlinear optical studies .

Pharmacokinetics

Its solubility in water and ethanol suggests that it may have good bioavailability.

Result of Action

Azophloxine has been used as a real acid counterstain in light and fluorescence microscopy . It also facilitates the determination of proteins and peptides . Its optical properties allow it to highlight specific features in these applications.

Action Environment

The action of Azophloxine can be influenced by the environment. For instance, its nonlinear optical properties can depend on the polarity of the bulk . In a study, it was observed that the size of reverse micelles (a type of environment) reduced with an increase of Azophloxine concentration .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Acid Red 1 involves the diazotization of aniline followed by coupling with 2-naphthol. The reaction conditions typically include an acidic medium and controlled temperature to ensure the formation of the azo bond. The general reaction can be represented as follows:

- Diazotization: Aniline is treated with sodium nitrite and hydrochloric acid to form diazonium salt.

- Coupling: The diazonium salt is then coupled with 2-naphthol in an alkaline medium to form Acid Red 1.

Industrial Production Methods: In industrial settings, the production of Acid Red 1 follows a similar synthetic route but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity of the dye. The final product is usually obtained as a red powder or granules .

化学反应分析

Types of Reactions: Acid Red 1 undergoes various chemical reactions, including:

Oxidation: Acid Red 1 can be oxidized by strong oxidizing agents, leading to the breakdown of the azo bond and formation of smaller aromatic compounds.

Reduction: Under reducing conditions, the azo bond in Acid Red 1 can be cleaved, resulting in the formation of aromatic amines.

Substitution: Acid Red 1 can undergo substitution reactions, particularly in the presence of electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

Reduction: Sodium dithionite, zinc dust, and other reducing agents.

Substitution: Electrophilic reagents such as halogens and sulfonating agents.

Major Products Formed:

Oxidation: Smaller aromatic compounds such as phenols and quinones.

Reduction: Aromatic amines such as aniline and 2-naphthylamine.

Substitution: Various substituted derivatives depending on the electrophilic reagent used.

相似化合物的比较

- Acid Red 2

- Acid Red 4

- Acid Red 18

Comparison: Acid Red 1 is unique among similar compounds due to its specific molecular structure and properties. While other acid red dyes share similar azo structures, Acid Red 1 is distinguished by its solubility profile and specific applications in various industries. For example, Acid Red 2 and Acid Red 4 may have different solubility characteristics and are used in different dyeing processes. Acid Red 18, on the other hand, may have different stability and color properties .

Acid Red 1’s versatility and effectiveness in various applications make it a valuable compound in both scientific research and industrial processes.

生物活性

Acid Red 1 , also known as Azophloxine or Amido Naphthol Red G , is a synthetic azo dye commonly used in textiles, food, and cosmetics. Its chemical structure is characterized by the molecular formula and a molecular weight of approximately 509.42 g/mol . This compound has garnered attention not only for its industrial applications but also for its biological activity, particularly regarding its potential toxicological effects and environmental impact.

Biological Activity of Acid Red 1

The biological activity of Acid Red 1 has been studied in various contexts, primarily focusing on its toxicity, mutagenicity, and potential for environmental contamination. Below are key findings from recent research studies:

Toxicity and Mutagenicity

- Acute Toxicity : Studies have indicated that Acid Red 1 exhibits moderate acute toxicity in aquatic organisms. For instance, research has shown that exposure to this dye can lead to significant mortality rates in fish and other aquatic life forms due to its persistent nature in water bodies .

- Mutagenicity : Acid Red 1 has been evaluated for its mutagenic potential using various assays. In vitro studies have demonstrated that it can induce mutations in bacterial strains, suggesting a risk for genetic damage . The dye's structure allows it to undergo metabolic activation, resulting in reactive intermediates that can interact with cellular macromolecules.

Environmental Impact

Acid Red 1 is known to be persistent in the environment, leading to concerns about its accumulation in water systems. Studies have explored methods for decolorization and removal of Acid Red 1 from wastewater:

- Electrocoagulation : A study highlighted the effectiveness of electrocoagulation techniques in removing Acid Red 1 from contaminated water. The process showed promising results in reducing dye concentration significantly within a short operational time .

- Advanced Oxidation Processes : Research has also focused on the use of hydrogen peroxide (H2O2) in subcritical water conditions to enhance the degradation of Acid Red 1. This method demonstrated improved decolorization efficiency, suggesting a viable approach for treating textile wastewater .

Case Study 1: Aquatic Toxicity Assessment

A comprehensive assessment was conducted on the effects of Acid Red 1 on freshwater fish species. The study reported a 50% lethal concentration (LC50) value indicating significant toxicity at concentrations as low as 10 mg/L .

Case Study 2: Mutagenicity Testing

In a laboratory setting, Acid Red 1 was tested using the Ames test, which revealed a mutagenic response with a notable increase in revertant colonies when exposed to bacterial strains such as Salmonella typhimurium. This finding underscores the potential health risks associated with exposure to this dye.

Summary Table of Biological Activity

| Biological Activity | Findings |

|---|---|

| Acute Toxicity | Moderate toxicity observed in aquatic organisms; LC50 ~10 mg/L |

| Mutagenicity | Induces mutations in bacterial assays; positive results in Ames test |

| Environmental Impact | Persistent contaminant; effective removal through electrocoagulation and advanced oxidation processes |

属性

CAS 编号 |

3734-67-6 |

|---|---|

分子式 |

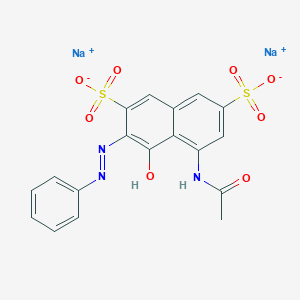

C18H15N3NaO8S2 |

分子量 |

488.5 g/mol |

IUPAC 名称 |

disodium;5-acetamido-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C18H15N3O8S2.Na/c1-10(22)19-14-9-13(30(24,25)26)7-11-8-15(31(27,28)29)17(18(23)16(11)14)21-20-12-5-3-2-4-6-12;/h2-9,23H,1H3,(H,19,22)(H,24,25,26)(H,27,28,29); |

InChI 键 |

ZZWRDUKYBHICIU-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=CC=CC=C3)S(=O)(=O)[O-].[Na+].[Na+] |

规范 SMILES |

CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=CC=CC=C3)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

3734-67-6 |

同义词 |

1379 Red; Acetyl Red G; Acetyl Red J; Acetyl Rose 2GL; Acid Bright Red; Acid Brilliant Fuchsine 2G; Acid Brilliant Red; Acid Fast Red 3G; Acid Fast Red EG; Acid Fast Red EGG; Acid Geranine 2G; Acid Geranine 2GN; Acid Leather Red KG; Acid Naftol Red G |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Acid Red 1?

A1: Acid Red 1 has the molecular formula C20H13N2Na3O10S3 and a molecular weight of 604.47 g/mol. []

Q2: What spectroscopic techniques are used to characterize Acid Red 1?

A2: Researchers commonly utilize Raman spectroscopy, FT-Raman spectroscopy, surface-enhanced Raman spectroscopy (SERS), FTIR, UV-Vis spectroscopy, X-ray diffraction (XRD), and scanning electron microscopy (SEM) to characterize Acid Red 1. [, , , ]

Q3: What are the characteristic peaks observed in the Raman spectrum of Acid Red 1?

A3: Acid Red 1 exhibits distinct Raman peaks, making it identifiable in complex matrices like artistic materials. []

Q4: How does the pH of the solution affect the adsorption behavior of Acid Red 1?

A4: The pH of the solution significantly influences the adsorption behavior of Acid Red 1. At higher pH values, small repulsive interactions occur between adsorbed Acid Red 1 molecules on mercury electrodes, especially at longer deposition times. []

Q5: What are some applications of Acid Red 1?

A5: Acid Red 1 has found use in various applications, including:

- Textile Dyeing: Due to its vibrant red color, Acid Red 1 is commonly employed as a dye in the textile industry. [, , , , , , ]

- Artistic Materials: It has been identified in inks and lake pigments used in artistic creations, such as late 19th-century Japanese polychrome woodblock prints. []

- Water Tracing: Its movement through soil has been studied to understand water flow patterns in model soil systems. []

Q6: Can Acid Red 1 be used to enhance the signal of proteins in MALDI-MS?

A6: Yes, Acid Red 1, when used as a dopant in MALDI-MS matrices, has been shown to significantly increase the ion intensity of proteins like bovine serum albumin (BSA), myoglobin, casein, and insulin. []

Q7: How does Acid Red 1 interact with surfactants?

A7: Acid Red 1 interacts with cationic surfactants like tetradecyltrimethylammonium bromide (TTAB) through electrostatic and hydrophobic interactions. This interaction leads to the formation of dye-surfactant complexes. []

Q8: Why is Acid Red 1 considered an environmental pollutant?

A8: As a widely used textile dye, Acid Red 1 is often discharged into water bodies, posing a significant environmental concern due to its low biodegradability. []

Q9: What methods are used to remove Acid Red 1 from wastewater?

A9: Various methods have been investigated for the removal of Acid Red 1 from wastewater, including:

- Adsorption: Several materials, including activated carbon, chitosan-based sorbents, used black tea leaves, Cucumis sativus fruit peel, and sunflower seed shells have shown promise in adsorbing Acid Red 1 from aqueous solutions. [, , , , , ]

- Advanced Oxidation Processes (AOPs): AOPs like Fenton and photo-Fenton processes, often utilizing catalysts like TiO2, Fe-ball clay, and ZnO, effectively degrade Acid Red 1. [, , , , , , , , , , , , , ]

- Biodegradation: Research indicates that microorganisms like Clostridium paraputrificum and Bacillus pumilus can bioreduce and decolorize Acid Red 1. [, , , ]

Q10: How does the calcination temperature of TiO2 affect its efficiency in degrading Acid Red 1?

A10: Studies show that TiO2 calcined at lower temperatures demonstrates better photocatalytic activity for Acid Red 1 degradation compared to TiO2 calcined at higher temperatures. [, ]

Q11: What is the role of cobalt-doped lignite fly ash in degrading Acid Red 1?

A11: Cobalt-doped lignite fly ash acts as a photocatalyst, enhancing the degradation of Acid Red 1 under UV-C radiation. This method offers a potential solution for both dye degradation and fly ash disposal. []

Q12: What are the byproducts of Acid Red 1 degradation by heterogeneous Fenton-like reactions?

A12: Heterogeneous Fenton-like reactions, utilizing catalysts like Fe-ball clay, degrade Acid Red 1, potentially leading to the formation of smaller organic molecules and inorganic ions. [, ]

Q13: How is computational chemistry used in studying Acid Red 1?

A13: Computational methods like quantum chemical calculations help predict molecular properties of Acid Red 1 and its interactions with solvents, aiding in understanding extraction processes and designing more efficient removal strategies. []

Q14: What is the relationship between the structure of azo dyes and their bioreduction rates?

A14: Research suggests an inverse relationship between the electron density of the azo bond and the ease of bioreduction. Electron-withdrawing groups in the dye structure, even if remotely located, can enhance the rate of bioreduction. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。